molecular formula C10H11NO4 B14692691 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 23842-54-8

4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B14692691
CAS No.: 23842-54-8
M. Wt: 209.20 g/mol
InChI Key: MEIKIYLBAAEQJC-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core with hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 1.

Preparation Methods

The synthesis of 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired compound via Pomeranz–Fritsch–Bobbitt cyclization. This classical method is widely used for synthesizing the tetrahydroisoquinoline core .

Chemical Reactions Analysis

4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain, it interferes with the viral replication process . As a catechol-O-methyltransferase inhibitor, it prevents the breakdown of catecholamines, thereby enhancing their availability in the brain . These interactions highlight the compound’s potential therapeutic effects in treating viral infections and neurodegenerative diseases.

Properties

CAS No.

23842-54-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H11NO4/c12-5-1-2-6-7(3-5)8(13)4-11-9(6)10(14)15/h1-3,8-9,11-13H,4H2,(H,14,15)

InChI Key

MEIKIYLBAAEQJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)O)C(N1)C(=O)O)O

Origin of Product

United States

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